Cas no 1199262-24-2 (2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester)

1199262-24-2 structure
Nome do Produto:2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester
N.o CAS:1199262-24-2
MF:C13H4F5NO3S2
MW:381.297778129578
MDL:MFCD34187114
CID:5157537
2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester
- Benzothiazole-2-sulfonic acid pentafluorophenyl ester
-
- MDL: MFCD34187114
- Inchi: 1S/C13H4F5NO3S2/c14-7-8(15)10(17)12(11(18)9(7)16)22-24(20,21)13-19-5-3-1-2-4-6(5)23-13/h1-4H
- Chave InChI: CANSIUVYLYIELZ-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1S(OC1=C(F)C(F)=C(F)C(F)=C1F)(=O)=O
2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126361-5g |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 5g |
$5465 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126361-500mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 500mg |
$985 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126361-1g |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 1g |
$1545 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126361-100mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126361-250mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 250mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126361-100mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 100mg |
$455 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126361-250mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 250mg |
$665 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126361-1g |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 1g |
$1545 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126361-5g |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 5g |
$5465 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126361-500mg |
Benzothiazole-2-sulfonic acid pentafluorophenyl ester |
1199262-24-2 | 95% | 500mg |
$985 | 2025-02-24 |
2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester Literatura Relacionada
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
1199262-24-2 (2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester) Produtos relacionados
- 946339-51-1(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-(3-methoxyphenoxy)acetamide)
- 1627614-44-1(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile)
- 763074-76-6(Tert-butyl 3-amino-3-cyclopentylpropanoate)
- 2167295-44-3(3-(1-amino-2-fluoroethyl)aniline)
- 863785-65-3(5-{(2,6-dichloropyridin-4-yl)aminomethylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione)
- 2024890-69-3(2-(1-hydroxycyclopentyl)methyl-2-methylbutanal)
- 2228536-82-9(2-(3-bromoprop-1-en-2-yl)-5-fluoropyridine)
- 1443306-28-2(2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxane)
- 1251863-72-5((3-bromo-5-nitrophenyl)methyl(methyl)amine)
- 1674-33-5(1,2-Dichloropentane)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1199262-24-2)2-Benzothiazolesulfonic acid, 2,3,4,5,6-pentafluorophenyl ester

Pureza:99%/99%/99%/99%/99%/99%
Quantidade:1g/5g/500mg/250mg/100mg/50mg
Preço ($):1512.0/5348.0/964.0/655.0/436.0/327.0